2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one is a heterocyclic compound containing a thiazole ring. Thiazoles are five-membered aromatic rings with one sulfur and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method includes the treatment of 2-bromo-thiazole with butyllithium followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Another thiazole derivative with similar structural features but different functional groups.
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one: A closely related compound with slight variations in the thiazole ring structure.
Uniqueness
2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C5H6N2OS |
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Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-amino-1-(1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3,6H2 |
InChI Key |
JFWSTJIHUVPVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(=O)CN |
Origin of Product |
United States |
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